Product packaging for Hydroxy Torsemide(Cat. No.:CAS No. 99300-68-2)

Hydroxy Torsemide

Cat. No.: B138581
CAS No.: 99300-68-2
M. Wt: 364.4 g/mol
InChI Key: WCYVLAMJCQZUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Significance as a Key Metabolite of Torsemide (B1682434)

Hydroxy torsemide, scientifically known as 1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea, is an aromatic primary alcohol that emerges from the metabolic processing of the diuretic drug torsemide. nih.gov It is specifically formed through the hydroxylation of the 3'-methyl group on the phenyl ring of the parent compound, a reaction primarily catalyzed by the hepatic cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent, CYP2C8. nih.govdrugs.comdrugbank.com This metabolite is also referred to as torsemide M1. nih.govnih.gov

The study of this compound is crucial for a comprehensive understanding of torsemide's pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted. The presence of this active metabolite can influence the duration and intensity of the diuretic effect. The metabolism of torsemide and the subsequent activity of its metabolites like this compound underscore the complexity of drug action, extending beyond the parent compound to its metabolic derivatives.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea nih.gov
Molecular Formula C₁₆H₂₀N₄O₄S nih.gov
Molecular Weight 364.4 g/mol nih.gov
CAS Number 99300-68-2 nih.gov

Historical Context of Metabolite Identification in Diuretic Research

The journey to understanding drug metabolites like this compound is rooted in the broader history of diuretic development and the evolution of analytical chemistry. The quest for effective diuretics began centuries ago, with early remedies including natural substances like mercury, which was recognized as a diuretic by Paracelsus in the 16th century. acs.orgblogspot.com The 20th century marked a paradigm shift with the advent of synthetic pharmaceuticals. The discovery that the antibacterial agent sulfanilamide (B372717) induced diuresis in the 1940s by inhibiting carbonic anhydrase was a pivotal moment. acs.orgblogspot.com This led to the development of the first carbonic anhydrase inhibitors. acs.org

The modern era of potent diuretics began in the 1950s and 1960s with the introduction of thiazide diuretics and the subsequent development of loop diuretics. japi.orgnih.gov Loop diuretics, so-named because they act on the loop of Henle in the kidneys, represented a significant advancement in treating fluid overload. japi.org Torsemide, a pyridine-sulfonylurea derivative, was first approved for clinical use in 1993 and is a member of this powerful class of drugs. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Torsemide and its Metabolites

Parameter Torsemide Metabolite M1 (this compound) Metabolite M3 Metabolite M5 (Inactive) Source
Elimination Half-Life ~3.5 hours No longer than parent drug No longer than parent drug No longer than parent drug drugbank.comnih.gov
Percentage Recovered in Urine ~25% ~11% ~3% ~44% nih.gov
Metabolism Hepatic (CYP2C9, CYP2C8) - - - drugs.comdrugbank.com
Plasma Protein Binding >99% - - - drugbank.com

| Volume of Distribution | 12 to 15 liters | - | - | - | drugs.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N4O4S B138581 Hydroxy Torsemide CAS No. 99300-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYVLAMJCQZUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560767
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99300-68-2
Record name 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymatic Formation of Hydroxy Torsemide

Metabolic Transformations of Torsemide (B1682434) Leading to Hydroxy Torsemide

The biotransformation of Torsemide is a critical determinant of its clearance from the body. A key step in this process is the formation of this compound, also known as metabolite M1. This conversion is the result of specific enzymatic reactions that chemically modify the Torsemide molecule.

Involvement of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C8)

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. nih.govscispace.com Research has pinpointed that the tolyl methylhydroxylation of Torsemide, the reaction that produces this compound, is predominantly, if not exclusively, catalyzed by the CYP2C9 isozyme. nih.gov Studies using human liver microsomes have demonstrated that this reaction is almost completely halted by sulfaphenazole, a specific inhibitor of CYP2C9. nih.gov

The kinetics of this metabolic step have been characterized, with the mean apparent Michaelis-Menten constant (Kₘ) for the reaction in human liver microsomes being approximately 11.2 µM. nih.gov Further confirmation of CYP2C9's central role comes from studies with cDNA-expressed CYP2C9, which catalyzed the reaction with a similar apparent Kₘ of 23 µM. nih.gov The activity of Torsemide tolyl methylhydroxylase in human liver microsomes shows a significant correlation with the hydroxylation of tolbutamide (B1681337) and phenytoin, both of which are known CYP2C9-mediated reactions. nih.gov

While CYP2C9 is the principal enzyme, other isoforms may have a minor role. The CYP2C family, including CYP2C8, is involved in Torsemide metabolism, though the contribution of CYP2C8 to the formation of this compound specifically is considered to be of lesser importance compared to CYP2C9. nih.gov

Specific Hydroxylation Reactions and Subsequent Biotransformation Pathways

The primary metabolic transformation leading to the formation of this compound is the hydroxylation of the tolyl methyl group of the parent Torsemide molecule. nih.gov This reaction introduces a hydroxyl (-OH) group, converting the methyl group into a hydroxymethyl group, which results in the creation of the pharmacologically active metabolite, this compound (M1). nih.govresearchgate.net

Following its formation, this compound undergoes further biotransformation. It is subsequently oxidized to form the carboxylic acid derivative, known as metabolite M5 (carboxytorsemide). scispace.comresearchgate.net This inactive metabolite is the major metabolite of Torsemide found in urine. scispace.comnih.gov The enzymatic processes governing this secondary oxidation step from a primary alcohol (this compound) to a carboxylic acid (M5) are understood to involve cytosolic enzymes such as alcohol and aldehyde dehydrogenases, which are responsible for such metabolic conversions of many xenobiotics. nih.govnih.gov

Quantitative Contribution of this compound to the Overall Metabolite Pool

Following administration, Torsemide is extensively metabolized, with a significant portion being converted into its various metabolites. Quantitative analysis of urine provides insight into the relative abundance of these metabolites. After an oral dose of Torsemide, approximately 83% of the dose is recovered in the urine as the parent drug and its metabolites. nih.gov

Of the total amount recovered in urine, this compound (M1) accounts for approximately 11-12%. scispace.comnih.gov This makes it a significant, albeit not the most abundant, metabolite. In comparison, about 21-25% of the dose is excreted as unchanged Torsemide, while the inactive carboxylic acid metabolite (M5) is the most plentiful, constituting around 34-44% of the excreted substances. scispace.comnih.gov Another active metabolite, M3, which is formed through ring hydroxylation, is found in much smaller quantities, at about 2-3%. scispace.comnih.gov

Urinary Excretion of Torsemide and its Metabolites
CompoundMetabolite DesignationPercentage of Total Urinary Excretion (%)
Torsemide-21 - 25
This compoundM111 - 12
Metabolite M3M32 - 3
Carboxy TorsemideM534 - 44

Tissue and Cellular Localization of this compound Formation (e.g., hepatic, renal)

The primary site for the metabolic conversion of Torsemide to this compound is the liver. nih.govnih.gov The liver is rich in the cytochrome P450 enzymes, particularly CYP2C9, that are necessary for this biotransformation. nih.govnih.gov The metabolism of Torsemide occurs within the cytoplasm of liver cells (hepatocytes). nih.gov

While approximately 80% of Torsemide clearance is due to hepatic metabolism, the remaining 20% is cleared by the kidneys through excretion of the unchanged drug. nih.govnih.gov Although the kidneys are the primary route of excretion for Torsemide and its metabolites, the formation of this compound predominantly occurs in the liver. nih.govjapi.org Patients with impaired liver function, such as those with cirrhosis, exhibit a reduced total plasma clearance of Torsemide, underscoring the liver's central role in its metabolism. nih.govnih.gov Conversely, in patients with chronic renal failure, the total plasma clearance of Torsemide is not significantly altered, indicating that the kidneys play a minor role in its metabolic conversion. nih.govdntb.gov.ua However, the elimination of the formed metabolites, including this compound, is significantly delayed in patients with renal disease. nih.govnih.gov

Enzyme Kinetics of Torsemide Tolyl-Methylhydroxylation
Enzyme SourceKey EnzymeApparent Kₘ (µM)Primary Reference
Human Liver MicrosomesCYP2C911.2 ± 1.3 nih.gov
cDNA-expressed EnzymeCYP2C923 nih.gov

Pharmacological and Biological Activity of Hydroxy Torsemide

Assessment of Diuretic Activity and Potency Relative to Parent Compound

The diuretic activity of hydroxy torsemide (B1682434) has been a subject of investigation to understand its contribution to the effects of torsemide. Studies have identified two primary active metabolites of torsemide, designated as M1 and M3, which are forms of hydroxy torsemide. Research indicates that the M3 metabolite possesses diuretic activity that is comparable to the parent compound, torsemide. nih.gov In contrast, the M1 metabolite is reported to have approximately one-tenth the diuretic potency of torsemide. nih.gov

Comparative Analysis of Renal Electrolyte Excretion Modulation (e.g., Na+, Cl-)

Like its parent compound, this compound exerts its diuretic effect by modulating the excretion of electrolytes in the kidneys. The primary mechanism of action for loop diuretics, including torsemide and its active metabolites, is the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. nih.govpatsnap.com This inhibition leads to a significant increase in the urinary excretion of sodium (Na+) and chloride (Cl-) ions, which in turn causes an increase in water excretion, or diuresis. nih.govpatsnap.com

While specific quantitative data directly comparing the modulation of Na+ and Cl- excretion by isolated this compound (M1 and M3) versus torsemide is limited in publicly available literature, the established diuretic activity of these metabolites strongly suggests a similar qualitative effect on renal electrolyte handling. The parent drug, torsemide, has been shown to induce a marked increase in the excretion of Na+ and Cl-. nih.gov Given that the M3 metabolite has a potency equal to torsemide, it is expected to produce a comparable increase in the excretion of these ions. The M1 metabolite, with its lower potency, would contribute to a lesser extent.

Investigations into Potential Modulation of Renal Tubular Transport Mechanisms

The principal mechanism of action for this compound, in line with its parent compound torsemide, is the inhibition of the Na+/K+/2Cl- cotransporter located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. nih.govyoutube.com This transporter plays a crucial role in the reabsorption of a significant portion of filtered sodium and chloride. By blocking this transporter, this compound directly interferes with this reabsorptive process, leading to increased luminal concentrations of these ions and subsequent diuresis. patsnap.com

Current research has not identified a distinct mechanism of action for this compound that deviates from this primary pathway shared by torsemide. The pharmacological activity of both the parent drug and its active metabolites is centered on this specific renal tubular transport mechanism. youtube.com

Molecular Mechanisms of Action (if distinct from parent compound or other metabolites)

At the molecular level, the mechanism of action of this compound is not considered to be distinct from that of torsemide. Both compounds bind to the chloride-binding site of the Na+/K+/2Cl- cotransporter. nih.gov This binding action competitively inhibits the transport of sodium, potassium, and chloride ions across the luminal membrane of the renal tubule cells.

There is no substantial evidence to suggest that this compound engages with other receptors or transport systems to a clinically significant extent to produce its diuretic effect. Its pharmacological activity is intrinsically linked to the same molecular target as its parent compound.

CompoundContribution to Diuretic Activity
Torsemide~80%
Metabolite M1 (this compound)Part of the remaining 20%
Metabolite M3 (this compound)Part of the remaining 20%
Metabolite M5Inactive

Exploration of Potential Independent Pharmacological Effects Beyond Diuresis

While the primary pharmacological effect of this compound is diuresis, research into its parent compound, torsemide, has suggested potential effects beyond simple fluid and electrolyte excretion. For instance, torsemide has been investigated for its potential to reduce myocardial fibrosis. nih.gov However, there is currently a lack of specific research that has isolated and studied this compound for independent pharmacological effects beyond its diuretic action. The majority of available data focuses on its role as an active metabolite contributing to the diuretic profile of torsemide. Further investigation would be necessary to determine if this compound possesses any unique pharmacological properties independent of its parent compound.

Pharmacokinetics and Disposition of Hydroxy Torsemide

Formation Kinetics and Systemic Exposure Profile of Hydroxy Torsemide (B1682434)

The formation of hydroxy torsemide is a result of the extensive hepatic metabolism of torsemide. nih.gov This biotransformation primarily occurs in the liver, where torsemide undergoes metabolism by the cytochrome P450 system, specifically involving the CYP2C9 enzyme through oxidation reactions. drugbank.comnih.gov This process leads to the creation of several metabolites, with this compound (often designated as M1) being one of the most significant. researchgate.netoup.com

While torsemide itself accounts for the majority of the diuretic activity, its metabolites, including this compound, also contribute. Research indicates that the M1 and M3 metabolites are responsible for approximately 9% and 11% of the total diuretic effect, respectively. drugbank.com The primary metabolite, M5, is considered pharmacologically inactive. drugbank.com

The metabolism of torsemide into its various metabolites, including this compound, is a key determinant of its systemic exposure and subsequent pharmacological activity.

Distribution Characteristics in Biological Systems and Tissue Accumulation

Following its formation in the liver, this compound is distributed throughout the body. nih.gov Information from the Human Metabolome Database indicates that this metabolite has been located in both the liver and the kidney. nih.gov Within the cellular environment, it has been identified in the cytoplasm. nih.gov As a metabolite destined for renal clearance, its presence in the kidneys is a critical part of its pharmacokinetic pathway.

Elimination Pathways and Excretion Patterns (e.g., renal, biliary)

The primary route of elimination for this compound is through renal excretion. oup.com After oral administration of torsemide, a significant portion is recovered in the urine as various metabolites. oup.com Studies have quantified the urinary excretion of torsemide and its main metabolites, providing a clear picture of their elimination patterns. oup.com

The table below details the urinary recovery of torsemide and its metabolites following a single oral dose.

CompoundPercentage Recovered in Urine
Torsemide21%
This compound (M1) 12%
Metabolite M32%
Metabolite M534%
Data sourced from a study on the simultaneous determination of torsemide and its metabolite M5 in human urine. oup.com

This data underscores the importance of the renal pathway for the excretion of this compound.

Influence of Physiological and Pathophysiological States on this compound Pharmacokinetics (e.g., renal impairment, hepatic compromise)

The pharmacokinetic profile of this compound can be significantly altered by the physiological and pathophysiological state of the individual, particularly concerning renal and hepatic function.

Renal Impairment: In individuals with chronic renal failure, the elimination of torsemide's metabolites is notably affected. nih.govnih.gov Research has shown that both the active metabolite M1 (this compound) and the inactive main metabolite M5 tend to accumulate in these patients. nih.gov The renal excretion of torsemide metabolites is significantly retarded in the presence of kidney disease. nih.gov While the half-life of the parent drug, torsemide, may remain unchanged in patients with renal disease, the reduced renal clearance leads to a buildup of its metabolites. nih.gov Specifically, a progressive decrease in the renal clearance of torsemide is observed as renal function declines. nih.gov

Analytical Methodologies for Hydroxy Torsemide Quantification in Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the separation of hydroxy torsemide (B1682434) from its parent drug, other metabolites, and endogenous components in complex biological samples. High-performance liquid chromatography (HPLC) is the most commonly employed technique, often coupled with various detectors for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for hydroxy torsemide involves the optimization of several parameters to achieve adequate separation and detection. Key considerations include the selection of the stationary phase (column), mobile phase composition, and detector wavelength.

Reverse-phase columns, particularly C18 columns, are frequently utilized for the separation of torsemide and its metabolites. nih.govnih.govrjpbcs.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govrjpbcs.comresearchgate.net The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analytes. For instance, a mobile phase comprising acetonitrile and a 0.05 M phosphate buffer at a pH of 4.0 has been used successfully. nih.gov UV detection is commonly performed at a wavelength where this compound exhibits significant absorbance, such as 288 nm or 290 nm. nih.govresearchgate.net

A study detailing the simultaneous determination of torsemide and its metabolites in plasma and urine reported using a C18 column with a mobile phase of acetonitrile and phosphate buffer. nih.gov The method was validated to be suitable for pharmacokinetic studies. nih.gov

Table 1: Example of HPLC Method Parameters for Torsemide and its Metabolites
ParameterCondition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Reference nih.gov

Coupled Techniques (e.g., LC-Mass Spectrometry, LC-MS/MS) for Enhanced Specificity and Sensitivity

For enhanced specificity and lower limits of detection, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). LC-MS/MS has become the gold standard for bioanalytical assays due to its ability to provide structural information and distinguish between compounds with similar chromatographic properties.

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). This technique offers superior selectivity and sensitivity compared to conventional HPLC with UV detection, allowing for the quantification of very low concentrations of this compound in biological samples. A sensitive and selective LC-MS/MS method was developed for the determination of torsemide in human plasma, demonstrating the power of this technique in bioanalysis. nih.govresearchgate.netnih.gov While this study focused on the parent drug, the principles are directly applicable to its metabolites.

Method Validation Parameters: Linearity, Precision, Accuracy, Selectivity, Limits of Detection and Quantification

The validation of any analytical method is essential to ensure its reliability and reproducibility. The key validation parameters, as per regulatory guidelines, include linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ).

A study on the analysis of torsemide and its metabolites, M1 and M5, in plasma and urine reported the following validation data: nih.gov

Linearity : The method demonstrated linearity over a specific concentration range. For torsemide, a linear range of 100-4000 ng/mL with a regression coefficient (r) of 0.999 has been reported in plasma. nih.gov

Precision : The precision of the method is a measure of the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the analysis of torsemide and its metabolites, the relative standard deviations for precision were less than 10% for most analytes at most concentrations in the calibration range. nih.gov In another study for torsemide, the intra-day and inter-day precision showed a %CV of less than 8.37%. nih.gov

Accuracy : Accuracy reflects the closeness of the measured value to the true value. For torsemide, accuracy has been reported to be in the range of 88.32% to 107.01%. nih.gov

Selectivity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of torsemide and its metabolites in plasma, a limit of quantitation of 10 ng/mL was achieved. nih.gov In urine, the LOQ was 20 ng/mL. nih.gov

Table 2: Validation Parameters for the Analysis of Torsemide and its Metabolites in Plasma
ParameterValueReference
Limit of Quantitation 10 ng/mL nih.gov
Precision (RSD) < 10% nih.gov
Recovery (Torsemide) 94.3% nih.gov
Recovery (Metabolite M1) 92.9% nih.gov
Recovery (Metabolite M5) 95.6% nih.gov

Optimized Sample Preparation Strategies for Biological Fluids (e.g., plasma, urine, tissue homogenates)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before chromatographic analysis. The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method used.

Liquid-Liquid Extraction (LLE) has been a traditional method for extracting drugs and their metabolites from biological fluids. nih.gov It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. However, LLE can be time-consuming and may involve the use of large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers several advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. For the analysis of torsemide and its metabolites in plasma and urine, a solid-phase extraction method has been successfully developed and utilized. nih.gov The recoveries of torsemide and its metabolites M1 and M5 from plasma using SPE were 94.3%, 92.9%, and 95.6%, respectively. nih.gov In urine, the recoveries were 77.5% for torsemide, 66.6% for metabolite M1, and 76.5% for metabolite M5. nih.gov

Protein Precipitation is a simpler and faster method for sample cleanup, particularly for plasma samples. nih.gov It involves the addition of a protein precipitating agent, such as acetonitrile or perchloric acid, to the plasma sample. nih.gov After centrifugation, the clear supernatant containing the analyte is injected into the HPLC system. While rapid, this method may be less clean than SPE and can sometimes lead to matrix effects in LC-MS/MS analysis.

For urine samples, a "dilute-and-shoot" approach is sometimes feasible, where the urine is simply diluted with the mobile phase before injection. However, for more complex analyses or to achieve lower detection limits, an extraction step like SPE is often necessary. The presence of metabolites in conjugated forms (e.g., glucuronides) in urine may require an initial enzymatic hydrolysis step to release the free metabolite before extraction. sigmaaldrich.com

Preclinical Research and in Vitro/in Vivo Studies on Hydroxy Torsemide

In Vitro Investigations of Metabolic Stability and Enzyme Kinetics of Hydroxy Torsemide (B1682434)

Information regarding the specific in vitro metabolic stability and enzyme kinetics of hydroxy torsemide is not extensively detailed in publicly available scientific literature. Research has predominantly focused on the formation of this metabolite from its parent compound, torsemide.

Physiologically based pharmacokinetic (PBPK) models have been developed incorporating this compound as a metabolite of torsemide. researchgate.netresearchgate.net These models are instrumental in simulating the metabolic pathways and predicting the exposure of various metabolites. The formation of this compound from torsemide is primarily mediated by cytochrome P450 enzymes. In mice, the enzyme responsible is Cyp2c29, which is the murine ortholog of the human CYP2C9 enzyme. nih.gov

While these models provide insights into the formation kinetics of this compound, specific data on its own metabolic stability, such as its intrinsic clearance or half-life in liver microsomes, and the kinetic parameters (Km and Vmax) for any subsequent metabolism it may undergo, are not readily found in the reviewed literature.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models (e.g., rats, rabbits)

In vivo studies in animal models have provided valuable data on the pharmacokinetics of this compound, contributing to a better understanding of its behavior in a biological system.

The metabolic profile of torsemide, leading to the formation of this compound, exhibits species-specific differences. In mice, torsemide is metabolized by Cyp2c29 to form this compound. nih.gov It is important to note that mice lack UGT2B7, a significant enzyme in human drug metabolism, and its function is often compensated for by other UGT isoforms. researchgate.net This difference can lead to variations in the further conjugation and elimination of this compound between species.

Studies utilizing PBPK models in mice have investigated the pharmacokinetics of this compound. In one such study comparing healthy and cirrhotic mice, the area under the plasma concentration-time curve (AUC) for this compound was observed to be decreased in the cirrhotic group. nih.gov Interestingly, the predictive accuracy of these models for the formation of this compound in the cirrhotic state was challenged, as the experimental data did not align with the model's predictions. nih.gov This suggests that the pathological state of the liver can introduce complexities in metabolic pathways that are not yet fully captured by current models.

Table 1: In Vivo Pharmacokinetic Findings for this compound in Mice

SpeciesConditionKey FindingCitation
MouseHealthy vs. CirrhoticDecreased plasma AUC of this compound in cirrhotic mice. nih.gov
MouseCirrhoticPBPK model predictions for this compound formation were not confirmed by experimental data. nih.gov

Based on the reviewed scientific literature, there is a lack of specific studies designed to evaluate the diuretic efficacy of this compound when administered directly to animal models. The focus of pharmacodynamic studies has predominantly been on the parent compound, torsemide. Therefore, a comparative evaluation of the diuretic potency of this compound itself is not available.

Safety and Toxicological Evaluation of this compound as a Metabolite

The safety and toxicological profile of drug metabolites is a critical component of preclinical drug development. However, specific toxicological studies focusing solely on this compound are not widely reported.

Similarly, dedicated long-term safety and toxicology studies on the direct and prolonged exposure to this compound in preclinical models have not been identified in the available literature. The long-term safety evaluation of torsemide would encompass the cumulative exposure to its metabolites, including this compound.

Chemical Synthesis and Structure Activity Relationship of Hydroxy Torsemide

Synthetic Routes for Hydroxy Torsemide (B1682434) and its Related Derivatives

The generation of pure standards of drug metabolites like Hydroxy Torsemide is crucial for pharmacological and toxicological research. While this compound is naturally produced in the liver, its laboratory synthesis allows for controlled studies of its properties.

A plausible synthetic route for this compound can be inferred from established methods for synthesizing Torsemide itself. The synthesis of Torsemide typically involves reacting 4-chloro-3-pyridinesulfonamide with m-toluidine, followed by a reaction with isopropyl isocyanate. google.com To synthesize this compound (M1), this process would be modified by substituting the initial reactant, m-toluidine, with a protected form of 3-(hydroxymethyl)aniline.

The general synthetic scheme would proceed as follows:

Protection: The hydroxyl group of 3-(hydroxymethyl)aniline is protected to prevent it from reacting in subsequent steps.

Nucleophilic Substitution: The protected 3-(hydroxymethyl)aniline is reacted with 4-chloro-3-pyridinesulfonamide. This step forms the core structure, analogous to the formation of 4-[(3-methylphenyl)amino]pyridinesulfonamide in Torsemide synthesis. google.com

Urea Formation: The resulting intermediate is then reacted with isopropyl isocyanate to add the isopropylcarbamoyl group to the sulfonamide nitrogen. google.comgoogle.com

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield this compound.

This strategic adaptation of known synthetic pathways for the parent drug enables the targeted production of its hydroxylated metabolite for research purposes.

Isotopic labeling is a powerful technique in drug discovery and metabolism studies. Substituting hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), can have profound effects on a molecule's metabolic fate. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and thus proceeds at a slower rate.

In the context of Torsemide, the primary site of metabolic oxidation to form this compound is the methyl group on the tolyl ring. researchgate.net The synthesis of a deuterated analog of Torsemide, where the hydrogens of this specific methyl group are replaced with deuterium (a -CD₃ group), is a key research strategy.

The application of such deuterated analogs serves several purposes:

Metabolic Pathway Elucidation: By administering a deuterated version of Torsemide, researchers can precisely track its metabolic conversion. The mass shift caused by the deuterium atoms allows for clear differentiation between the parent drug and its metabolites using mass spectrometry.

Pharmacokinetic Modulation: Because the enzymatic hydroxylation of the deuterated methyl group is slower, the formation of this compound (M1) is reduced. This "metabolic switch" can increase the half-life and systemic exposure of the parent drug, Torsemide, potentially altering its pharmacodynamic profile.

Quantitative Analysis: Deuterated compounds are ideal internal standards for quantitative bioanalysis (e.g., LC-MS). Adding a known quantity of deuterated this compound to a biological sample allows for highly accurate measurement of the non-deuterated metabolite by correcting for variations in sample preparation and instrument response. researchgate.net

Structure-Activity Relationship (SAR) Studies of Torsemide Metabolites

Studies have shown that this compound (M1) possesses approximately one-tenth the diuretic activity of the parent drug, Torsemide. drugbank.com In contrast, the M3 metabolite, which is hydroxylated at a different position, has activity nearly equal to that of Torsemide. drugbank.com The inactive M5 metabolite undergoes oxidation of the methyl group to a carboxylic acid. Although Torsemide itself accounts for about 80% of the total diuretic activity, the active metabolites M1 and M3 make a non-trivial contribution, accounting for approximately 9% and 11%, respectively. drugbank.comnih.gov

CompoundMetabolic ModificationRelative Diuretic ActivityContribution to Total Activity
TorsemideParent Drug1 (Reference)~80%
This compound (M1)Hydroxylation of the tolyl-methyl group~0.1x Torsemide~9%
4'-Hydroxy Torsemide (M3)Hydroxylation of the phenyl ring~1x Torsemide~11%
Metabolite M5Carboxylation of the tolyl-methyl groupInactive0%

The differing activities of the M1 and M3 metabolites highlight the critical importance of the hydroxylation site for biological potency. Both are mono-hydroxylated derivatives of Torsemide, but the location of the -OH group dictates their ability to interact effectively with the Na-K-2Cl cotransporter.

This compound (M1): Hydroxylation occurs on the methyl substituent of the tolyl ring. nih.gov This modification significantly reduces the compound's diuretic potency to about 10% of the parent drug. drugbank.com This suggests that the tolyl-methyl group, or the lipophilicity of this region, may play a role in optimal binding to the transporter. The introduction of a polar hydroxyl group at this site appears to be detrimental to the interaction.

4'-Hydroxy Torsemide (M3): Hydroxylation occurs on the aromatic tolyl ring itself, at the 4'-position. This metabolite retains a diuretic activity that is comparable to that of Torsemide. drugbank.com This indicates that the introduction of a hydroxyl group at this specific position on the ring does not hinder—and may even be well-tolerated for—the necessary molecular interactions for inhibiting the cotransporter.

Chemical Biology Approaches to Elucidate Metabolite-Biomolecule Interactions

Understanding precisely how this compound and other metabolites interact with their protein target, the Na-K-2Cl cotransporter (NKCC), requires sophisticated chemical biology tools. nih.gov While direct studies on this compound are limited, the principles applied to study other inhibitors of this transporter family can be extrapolated. The goal of these approaches is to visualize, isolate, and characterize the physical interaction between the small molecule metabolite and the large protein.

One powerful strategy involves the design and synthesis of activity-based probes . These probes are created by modifying the structure of this compound to include a reporter tag, such as:

A Biotin Tag: A biotinylated this compound probe would allow for the affinity purification of its binding partners. nih.gov After incubating the probe with a complex protein mixture (like a cell lysate), the probe-protein complexes can be captured on streptavidin-coated beads. The bound protein (the Na-K-2Cl cotransporter) can then be eluted and identified using mass spectrometry. acrobiosystems.com

A Fluorescent Tag: A fluorescently labeled this compound analog would enable direct visualization of binding using techniques like fluorescence microscopy or flow cytometry. nih.gov This can provide information on the subcellular localization of the interaction and can be used in high-throughput screening assays to discover other molecules that bind to the same site. thermofisher.com

The key challenge in designing such probes is to attach the tag at a position on the this compound molecule that does not disrupt its binding to the cotransporter. Based on the SAR data, the carboxylated position of the inactive M5 metabolite would be a logical site for linker attachment, as modifications at this position are known to abolish activity, implying it is a critical interaction point that can be exploited for covalent probe design.

These chemical biology approaches move beyond simple activity measurements, offering a direct window into the molecular recognition events that govern the function of Torsemide metabolites like this compound.

Advanced Research Directions and Future Perspectives on Hydroxy Torsemide

Elucidation of Hydroxy Torsemide's Potential Role in Torsemide (B1682434) Resistance Mechanisms

Diuretic resistance, a phenomenon where the response to a diuretic diminishes over time, remains a significant clinical challenge, particularly in the management of chronic conditions like heart failure. ahajournals.orgmdpi.com While several factors contribute to this phenomenon, including neurohormonal activation and nephron remodeling, the specific role of drug metabolites is an area of growing interest. wikipedia.orgyoutube.com

Torsemide is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9 into three main metabolites: M1 (methyl-hydroxylated torsemide), M3 (ring-hydroxylated torsemide), and M5 (a carboxylic acid derivative of M1). nih.gov Notably, M1 and M3, collectively referred to as this compound, are pharmacologically active, whereas M5 is inactive. nih.govjci.org The parent drug, torsemide, accounts for approximately 80% of the total diuretic activity, with its active metabolites M1 and M3 contributing about 9% and 11%, respectively. iajps.com

Table 1: Torsemide and its Metabolites

Compound Formation Pathway Activity Contribution to Diuresis
Torsemide Parent Drug Active ~80% iajps.com
This compound (M1) Methyl-hydroxylation of torsemide nih.gov Active (one-tenth the activity of torsemide) iajps.com ~9% iajps.com
This compound (M3) Ring hydroxylation of torsemide nih.gov Active (equal in activity to torsemide) iajps.com ~11% iajps.com

| M5 | Oxidation of M1 nih.gov | Inactive | - |

Exploration of Novel Therapeutic Potentials for this compound as a standalone agent or co-therapy

The distinct pharmacological properties of this compound metabolites open up exciting avenues for their potential therapeutic use, either as standalone agents or in combination with other therapies. The active metabolite M3, for instance, exhibits diuretic activity comparable to the parent drug, torsemide. iajps.com This raises the possibility of developing M3 as a separate therapeutic entity, potentially offering a more targeted diuretic effect with a different pharmacokinetic profile.

Furthermore, preclinical studies have suggested that torsemide possesses anti-fibrotic effects, possibly through mechanisms independent of its diuretic action. nih.gov A critical area for future investigation is to determine the extent to which this compound metabolites contribute to these non-diuretic properties. If M1 or M3 are found to have significant anti-fibrotic or other cardioprotective effects, they could be developed as novel therapies for conditions such as cardiac remodeling in heart failure.

The concept of co-therapy involving this compound also warrants exploration. For example, a combination of M1 and M3, or one of these metabolites with a different class of diuretic, could potentially overcome certain forms of diuretic resistance or offer a more balanced electrolyte-sparing profile. Research into the isolated pharmacological actions of these metabolites is a crucial first step in realizing these novel therapeutic potentials.

Integration of Metabolomics and Systems Biology Approaches in Understanding Torsemide Pharmacology

To gain a deeper and more holistic understanding of the complex interplay between torsemide, its metabolites, and the biological system, the integration of metabolomics and systems biology is paramount. Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, can provide a detailed snapshot of the metabolic consequences of torsemide administration and the development of resistance. mdpi.commdpi.com

By employing metabolomic profiling in patients who exhibit varying responses to torsemide, researchers can identify specific metabolic signatures associated with diuretic resistance. mdpi.commdpi.comnih.govresearchgate.net This could lead to the discovery of novel biomarkers that predict a patient's response to torsemide therapy, allowing for more personalized treatment strategies.

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for integrating metabolomic data with genomic, proteomic, and clinical information. nih.govjci.org A systems biology approach can help to construct comprehensive models of diuretic action and resistance, elucidating the intricate network of pathways that are perturbed by torsemide and its hydroxy metabolites. nih.govjci.org This approach has the potential to unravel the complex mechanisms underlying thiazide diuretic resistance, which involves interactions among multiple cell types in the kidney. jci.org A similar approach applied to torsemide and this compound could provide unprecedented insights into loop diuretic resistance.

Table 2: Advanced Research Approaches for this compound

Approach Application to this compound Research Potential Outcomes
Metabolomics Profiling of metabolites in patients with varying responses to torsemide. mdpi.commdpi.com Identification of biomarkers for diuretic resistance; understanding metabolic shifts associated with this compound activity.
Systems Biology Integrating multi-omics data to model the effects of this compound. nih.govjci.org Elucidation of complex resistance mechanisms; identification of novel therapeutic targets.

| Pharmacogenomics | Studying the impact of genetic variations in CYP2C9 on this compound formation and efficacy. | Personalized diuretic therapy based on genetic makeup. |

Translational Research Implications for Optimizing Diuretic Therapy and Patient Outcomes

The ultimate goal of research into this compound is to translate fundamental scientific discoveries into tangible clinical benefits for patients. The insights gained from elucidating the role of this compound in diuretic resistance and exploring its novel therapeutic potentials have significant translational implications.

A key area of translational research will be the development of diagnostic tools to assess a patient's metabolic profile for torsemide. This could involve creating assays to measure the plasma and urine concentrations of torsemide and its individual metabolites, including M1 and M3. Such tools would enable clinicians to tailor diuretic therapy based on an individual's metabolic phenotype, potentially improving efficacy and minimizing the risk of resistance.

Furthermore, the exploration of this compound as a standalone agent could lead to the development of new diuretic therapies with improved safety and efficacy profiles. Clinical trials designed to evaluate the therapeutic effects of isolated M1 or M3 metabolites will be a critical step in this translational pathway.

Ultimately, a deeper understanding of this compound's pharmacology, facilitated by advanced research methodologies, will empower clinicians to optimize diuretic therapy, leading to better management of fluid overload, improved patient outcomes, and a more personalized approach to treating cardiovascular and renal diseases.

Q & A

Basic Research: How can researchers characterize the physicochemical stability of Hydroxy Torsemide in pharmaceutical formulations?

Methodological Answer:
Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and detect interactions between this compound and excipients. Compare peaks for pure this compound (e.g., C=N stretch at 1697 cm⁻¹, C-N stretch at 1282 cm⁻¹) with those in formulation matrices to confirm chemical integrity. Stability studies should include accelerated storage conditions (e.g., 40°C/75% RH) and assess degradation products via HPLC .

Advanced Research: What experimental design considerations are critical for comparative efficacy studies between this compound and Furosemide in heart failure models?

Methodological Answer:
Adopt a randomized controlled trial (RCT) design with propensity score matching to adjust for confounding variables (e.g., baseline disease severity). Use a 2:1 to 4:1 dose equivalence ratio (Furosemide:this compound) to account for bioavailability differences. Predefined endpoints should include mortality, hospitalization rates, and surrogate markers like BNP levels. Ensure blinding where feasible, though pragmatic trials may require open-label designs with rigorous adjudication committees .

Basic Research: How can researchers optimize chromatographic methods for detecting this compound and its metabolites?

Methodological Answer:
Apply a Central Composite Design (CCD) to optimize RP-HPLC parameters. Variables include mobile phase composition (acetonitrile:water:methanol ratio) and flow rate. Responses like resolution, retention time, and peak symmetry are modeled statistically. For example, a CCD with 11 experiments (3 center points) identified optimal conditions: mobile phase 50:30:20 v/v/v at 1.0 mL/min, achieving baseline separation in <5 minutes. Validate using ICH guidelines for precision, accuracy, and robustness .

Advanced Research: How should researchers resolve contradictions between observational data and RCT outcomes on this compound’s mortality benefits?

Methodological Answer:
Conduct meta-regression analyses to identify heterogeneity sources (e.g., patient demographics, dosing protocols). For instance, observational studies may overestimate benefits due to unmeasured confounders (e.g., regional prescribing biases), while RCTs like TRANSFORM-HF (N=2859) showed no mortality difference. Use sensitivity analyses (e.g., as-treated populations, competing risk models) and mechanistic studies (e.g., myocardial fibrosis biomarkers) to contextualize findings .

Basic Research: What analytical strategies are recommended for impurity profiling of this compound?

Methodological Answer:
Employ HPLC-UV with a C18 column (3.5 µm, 4.6 × 150 mm) and mobile phase buffered at pH 3.0. System suitability requires resolution ≥2.5 between critical pairs (e.g., this compound and related compound A). Quantify impurities using relative retention times and response factors. For example, limit unspecified impurities to ≤0.2% and total impurities ≤1.0% per USP guidelines .

Advanced Research: What preclinical models validate this compound’s antifibrotic effects in cardiac tissue?

Methodological Answer:
Use rodent models of pressure-overload hypertrophy (e.g., transverse aortic constriction) to assess collagen deposition via Masson’s trichrome staining. Compare this compound vs. Furosemide on biomarkers like TGF-β1, aldosterone, and hydroxyproline levels. Dose-response studies should align with human-equivalent doses (e.g., 10–20 mg/kg/day in rats). Pair with echocardiography to correlate molecular changes with functional outcomes .

Advanced Research: How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve this compound dosing in renal impairment?

Methodological Answer:
Develop a population PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like eGFR, albuminuria, and drug-drug interactions. Validate with sparse sampling data from HF patients. PD endpoints (e.g., urine output, electrolyte excretion) should be modeled using Emax equations to predict dose adjustments in renal dysfunction .

Basic Research: What protocols ensure stability of this compound in biological matrices during storage?

Methodological Answer:
Spike plasma/serum samples with this compound and store at -80°C. Assess stability at intervals (24h, 1 week, 1 month) against freshly prepared calibrators. Use antioxidant additives (e.g., ascorbic acid) to prevent oxidation. For long-term stability, lyophilize samples and reconstitute in methanol:water (70:30) to minimize hydrolysis .

Advanced Research: How can researchers validate this compound’s role in modulating sympathetic activation in heart failure?

Methodological Answer:
Measure norepinephrine spillover rates and muscle sympathetic nerve activity (MSNA) via microneurography in HF patients. Compare this compound vs. Furosemide in crossover trials with washout periods. Corrogate with plasma renin activity and aldosterone levels to dissect neurohormonal pathways .

Advanced Research: What pharmacogenomic factors influence this compound response variability?

Methodological Answer:
Genotype patients for polymorphisms in SLCO1B1 (transporters) and CYP2C9 (metabolism). Use genome-wide association studies (GWAS) in cohorts like TRANSFORM-HF to identify SNPs linked to diuretic resistance. Validate candidate variants in vitro using transfected HEK293 cells expressing mutant transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Torsemide
Reactant of Route 2
Reactant of Route 2
Hydroxy Torsemide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.